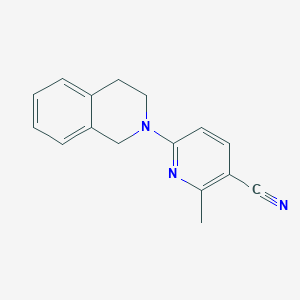

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile

Description

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile (CAS: 1355204-12-4; InChIKey: ZLQIACWLKUVLPX-UHFFFAOYSA-N) is a nitrogen-containing heterocyclic compound featuring a nicotinonitrile core substituted with a methyl group at position 2 and a 3,4-dihydroisoquinoline moiety at position 4. The molecular formula is C₁₆H₁₄N₃, with a molecular weight of 248.31 g/mol (calculated). The compound is structurally characterized by:

- A pyridine ring (nicotinonitrile) providing a planar aromatic system.

- A nitrile group (-CN) at position 3, enhancing electron-withdrawing properties.

- A methyl group at position 2, influencing steric and electronic interactions.

This compound is primarily used in research settings, with applications in medicinal chemistry and drug discovery due to its modular structure, which allows for functionalization .

Properties

Molecular Formula |

C16H15N3 |

|---|---|

Molecular Weight |

249.31 g/mol |

IUPAC Name |

6-(3,4-dihydro-1H-isoquinolin-2-yl)-2-methylpyridine-3-carbonitrile |

InChI |

InChI=1S/C16H15N3/c1-12-14(10-17)6-7-16(18-12)19-9-8-13-4-2-3-5-15(13)11-19/h2-7H,8-9,11H2,1H3 |

InChI Key |

ZLQIACWLKUVLPX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)N2CCC3=CC=CC=C3C2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile typically involves multi-step organic reactions. One common method includes the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline core. This reaction involves the cyclization of β-phenylethylamine derivatives with nitriles under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Amides or substituted nitriles.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds containing the 3,4-dihydroisoquinoline structure are promising candidates for treating neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound has been noted for its ability to inhibit neuronal nitric oxide synthase (nNOS), which plays a crucial role in neurodegenerative processes.

- Case Study : A study demonstrated that related compounds effectively reversed thermal hyperalgesia in rat models, suggesting potential analgesic properties relevant for neuropathic pain management .

Antipsychotic Properties

The compound's structural similarities with known antipsychotics suggest it may possess similar pharmacological effects. Research into related compounds has shown efficacy in treating schizophrenia and other mental health disorders.

- Case Study : A patent application highlighted the use of similar compounds for treating schizophrenia, indicating a therapeutic potential that warrants further investigation .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile involves multi-step organic reactions that allow for modifications to enhance biological activity. Understanding the SAR is critical for optimizing its efficacy and reducing side effects.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and pharmacodynamics of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile. These studies focus on its absorption, distribution, metabolism, and excretion (ADME) profiles.

In Vitro Studies

In vitro assays have been conducted to evaluate the compound's interaction with various biological targets, including receptors associated with neurotransmission and pain pathways.

Mechanism of Action

The mechanism of action of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved can include signal transduction mechanisms that are crucial for cellular functions.

Comparison with Similar Compounds

Physicochemical Properties

| Property | 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile | Methyl 6-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylnicotinate | (E)-4c (Selenoxo derivative) |

|---|---|---|---|

| Melting Point (°C) | Not reported | Not reported | 818.5 |

| Solubility | Low (nitrile group) | Moderate (ester group) | Low (selenium incorporation) |

| LogP (Predicted) | ~2.5 | ~2.8 | ~3.1 |

Notes:

Biological Activity

The compound 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile is a synthetic derivative of isoquinoline and nicotinonitrile structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The structure of 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile can be represented as follows:

Biological Activity Overview

Recent studies have explored various biological activities associated with this compound:

- Antimicrobial Activity : The compound has shown significant antibacterial and antifungal properties against various pathogens.

- Anticancer Potential : Preliminary studies indicate that it may inhibit the growth of cancer cell lines, suggesting potential as an anticancer agent.

- Neuroprotective Effects : The isoquinoline scaffold is known for its neuroprotective properties, which may extend to this compound.

Antimicrobial Activity

A study highlighted the synthesis of derivatives from the 3,4-dihydroisoquinoline scaffold, demonstrating that compounds similar to 6-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-methylnicotinonitrile exhibited notable activity against Pythium recalcitrans, with an effective concentration (EC50) value significantly lower than commercial antifungals like hymexazol .

| Compound | Pathogen | EC50 (µM) | Preventive Efficacy (%) |

|---|---|---|---|

| I23 | Pythium recalcitrans | 14 | 96.5 (at 5 mg/pot) |

| Hymexazol | Pythium recalcitrans | 37.7 | 63.9 |

Anticancer Activity

In vitro studies have indicated that derivatives of isoquinoline compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50 value of 2.13 µM against HeLa cells without significant toxicity towards normal fibroblast cells (IC50 = 135.30 µM), suggesting selectivity for cancer cells .

Neuroprotective Effects

The neuroprotective potential of compounds with isoquinoline structures is well-documented. Research suggests that these compounds may modulate neurotransmitter levels and protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative disorders.

Case Studies

- Synthesis and Biological Evaluation : A recent study synthesized several derivatives from the 3,4-dihydroisoquinoline scaffold, including the target compound. The evaluation showed promising results in inhibiting fungal growth and modulating cellular pathways associated with cancer cell proliferation .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of isoquinoline derivatives revealed that modifications at specific positions significantly influence biological activity. For instance, the introduction of a methylene group at the 2-position enhanced antifungal efficacy while maintaining low toxicity profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.